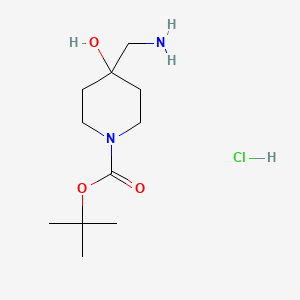

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;/h15H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMSEJCIOXCEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminomethyl-1-Boc-piperidin-4-ol and its Hydrochloride Salt: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate, a key intermediate in medicinal chemistry. While the primary focus is on the free base due to the availability of public data, this document also addresses its hydrochloride salt, offering insights into its preparation and expected characteristics based on established chemical principles.

Core Compound Identification and Properties

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a bifunctional piperidine derivative featuring a Boc-protected nitrogen, a tertiary alcohol, and a primary amine. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 392331-66-7 | N/A |

| Molecular Formula | C₁₁H₂₂N₂O₃ | N/A |

| Molecular Weight | 230.30 g/mol | N/A |

| Appearance | Off-white solid | N/A |

| Boiling Point | 341.0 ± 27.0 °C (Predicted) | N/A |

| Density | 1.124 g/cm³ (Predicted) | N/A |

| Water Solubility | Slightly soluble | N/A |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | N/A |

Note: Much of the publicly available data for this compound is predicted. Experimental verification is recommended for critical applications.

Synthesis and Purification

The synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate typically involves a multi-step process starting from a suitable piperidone precursor. A plausible synthetic pathway is outlined below.

Methodological & Application

Application Note: A Comprehensive Protocol for Reductive Amination Using 4-Amino-1-Boc-piperidine

Abstract: This document provides a detailed protocol for the reductive amination of ketones using 4-Amino-1-Boc-piperidine. Reductive amination is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of secondary and tertiary amines. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and this protocol offers a reliable method for its incorporation into lead compounds. This guide delves into the reaction mechanism, provides a step-by-step experimental procedure, outlines troubleshooting strategies, and discusses safety considerations.

A Note on the Starting Material: This protocol has been developed for the widely available and well-documented starting material, 4-Amino-1-Boc-piperidine . The initially requested compound, "4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride," could not be sourced from major chemical suppliers, nor were established protocols found in the scientific literature under this specific name. It is presumed that this may be a non-standard nomenclature or a typographical error. 4-Amino-1-Boc-piperidine represents a close structural analog and is a highly relevant starting material for similar synthetic transformations.

Introduction: The Strategic Importance of Reductive Amination and the Piperidine Scaffold

Reductive amination is a powerful and versatile chemical transformation that converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[1] This method is favored in drug discovery and development for its high efficiency, operational simplicity, and the ability to be performed as a one-pot reaction, which minimizes waste and purification steps. The reaction's broad substrate scope and tolerance for various functional groups make it an invaluable tool for the synthesis of complex molecules.[2]

The piperidine ring is a key structural motif in a vast array of pharmaceuticals due to its favorable physicochemical properties, including improved solubility and metabolic stability. The use of a Boc-protected piperidine derivative, such as 4-Amino-1-Boc-piperidine, allows for the selective introduction of this valuable scaffold while the Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen from unwanted side reactions. This protecting group can be readily removed under acidic conditions later in the synthetic sequence.

This application note will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, for the reductive amination of a generic ketone with 4-Amino-1-Boc-piperidine.

Reaction Mechanism: A Stepwise Look at Amine Formation

The reductive amination using sodium triacetoxyborohydride proceeds through a two-step, one-pot sequence:

-

Imine/Iminium Ion Formation: The primary amine of 4-Amino-1-Boc-piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a Schiff base (imine). Under the slightly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.

-

Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the iminium ion (or imine) to the corresponding secondary amine. A key advantage of NaBH(OAc)₃ is its reduced reactivity towards ketones and aldehydes compared to other hydride reagents like sodium borohydride (NaBH₄), which minimizes the undesired reduction of the starting carbonyl compound.[1][3]

Figure 1: A simplified workflow of the one-pot reductive amination process.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of a generic ketone with 4-Amino-1-Boc-piperidine. The specific quantities and reaction times may need to be optimized for different substrates.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 4-Amino-1-Boc-piperidine | 200.28 | 87120-72-7 | |

| Ketone (generic) | Varies | Varies | |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 56553-60-7 | Moisture sensitive. |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, reaction solvent. |

| Acetic Acid (AcOH) | 60.05 | 64-19-7 | Optional catalyst for less reactive ketones. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | For drying. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq).

-

Addition of Amine: Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M). Add 4-Amino-1-Boc-piperidine (1.0-1.2 eq).

-

Optional: Acid Catalyst: For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate imine formation.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. This typically takes 2-16 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a suitable solvent system.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Incomplete imine formation due to a deactivated ketone or insufficiently acidic conditions. | Add a catalytic amount of acetic acid. For very unreactive ketones, consider switching to a more forcing solvent like 1,2-dichloroethane (DCE) and slightly elevated temperatures (e.g., 40-50 °C).[2] |

| Decomposition of the reducing agent due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle sodium triacetoxyborohydride in a dry environment. | |

| Presence of Imine in Product | Incomplete reduction. | Increase the amount of sodium triacetoxyborohydride (up to 2.0 eq) and/or extend the reaction time. |

| Formation of Dialkylated Product | The newly formed secondary amine reacts with another molecule of the ketone. | This is less common with NaBH(OAc)₃ but can occur. Use a 1:1 stoichiometry of the amine and ketone. A stepwise procedure of forming the imine first, then adding the reducing agent can also help.[2] |

Safety and Handling

-

4-Amino-1-Boc-piperidine: May cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium triacetoxyborohydride: Reacts with water and protic solvents to release flammable hydrogen gas. It is also a corrosive solid. Handle in a well-ventilated fume hood, away from moisture.[5]

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and reliable protocol for the reductive amination of ketones using 4-Amino-1-Boc-piperidine and sodium triacetoxyborohydride. This method is a valuable tool for medicinal chemists and researchers in drug development, offering an efficient route to synthesize molecules containing the important piperidine scaffold. By understanding the reaction mechanism and potential pitfalls, researchers can effectively apply this protocol to accelerate their synthetic efforts.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: Facile Deprotection of 4-Aminomethyl-1-Boc-piperidin-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride. The resulting product, 4-aminomethyl-piperidin-4-ol, is a valuable bifunctional building block in medicinal chemistry and drug discovery, featuring a synthetically versatile piperidine scaffold.[1][2] This document outlines the chemical principles, experimental procedures, analytical monitoring, and purification strategies pertinent to this transformation. Emphasis is placed on the rationale behind procedural steps to ensure robust and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Introduction: The Strategic Importance of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[3][4] Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective cleavage under acidic conditions.[5] The deprotection of Boc-protected amines is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules.[6]

The target molecule, this compound, presents a unique case for Boc deprotection due to the presence of a tertiary alcohol and its formulation as a hydrochloride salt. Careful consideration of the reaction conditions is necessary to ensure the integrity of the tertiary alcohol and to achieve complete deprotection. This application note will explore the nuances of this specific transformation, providing a reliable experimental protocol.

Chemical Principles and Mechanistic Overview

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established E1 elimination pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. In the presence of excess acid, the newly liberated amine is protonated to form its corresponding salt.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Considerations for this compound:

-

Stability of the Tertiary Alcohol: Tertiary alcohols can be susceptible to dehydration under strongly acidic conditions, potentially leading to the formation of an undesired alkene byproduct. The choice of acid and reaction temperature is therefore critical to mitigate this side reaction. Milder acidic conditions, such as those provided by HCl in an organic solvent, are generally preferred over stronger, less nucleophilic acids like TFA when acid-sensitive functional groups are present.[7]

-

Starting Material as a Hydrochloride Salt: The presence of a hydrochloride salt on the primary aminomethyl group will consume one equivalent of any added base during a potential neutralization step. For the acid-catalyzed deprotection, this feature does not significantly alter the required stoichiometry of the deprotecting acid, as a large excess is typically employed to drive the reaction to completion.

Experimental Protocol

This protocol is designed for the deprotection of this compound on a 1 mmol scale. The procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥98% | e.g., Sigma-Aldrich |

| 1,4-Dioxane, anhydrous | ≥99.8%, DriSolv® | e.g., MilliporeSigma |

| Hydrochloric acid solution, 4.0 M in 1,4-dioxane | Reagent grade | e.g., Acros Organics |

| Diethyl ether, anhydrous | ≥99.7% | e.g., Fisher Scientific |

| Methanol, ACS grade | ≥99.8% | e.g., VWR Chemicals |

| Dichloromethane (DCM), ACS grade | ≥99.5% | e.g., VWR Chemicals |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

High-vacuum pump

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol, 282.78 g/mol ).

-

Dissolution: Add anhydrous 1,4-dioxane (10 mL) to the flask and stir the suspension at room temperature. The starting material may not fully dissolve at this stage.

-

Addition of HCl: Cool the suspension to 0 °C in an ice-water bath. Slowly add a 4.0 M solution of HCl in 1,4-dioxane (5 mL, 20 mmol, 20 equivalents) to the stirred suspension over 5 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The reaction progress should be monitored to determine the point of complete consumption of the starting material.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC: Use a suitable solvent system (e.g., DCM:Methanol:Ammonia 8:2:0.2). The starting material will have a higher Rf value than the more polar product.

-

LC-MS: A more precise method to confirm the disappearance of the starting material and the appearance of the product mass.

-

-

Product Isolation: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane and excess HCl.

-

Precipitation and Filtration: To the resulting residue, add anhydrous diethyl ether (20 mL) to precipitate the product as a dihydrochloride salt. Stir the suspension vigorously for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with two portions of anhydrous diethyl ether (10 mL each) to remove any residual non-polar impurities. Dry the product under high vacuum to a constant weight. The expected product is 4-aminomethyl-piperidin-4-ol dihydrochloride.

Caption: Step-by-step experimental workflow for Boc deprotection.

Analytical Characterization and Data

The successful synthesis of 4-aminomethyl-piperidin-4-ol dihydrochloride can be confirmed by various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR (in D₂O or DMSO-d₆) | Disappearance of the singlet at ~1.4 ppm corresponding to the nine protons of the Boc group. The signals corresponding to the piperidine ring protons will likely shift downfield due to the protonation of the piperidine nitrogen. |

| ¹³C NMR (in D₂O or DMSO-d₆) | Disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm) of the Boc group. |

| FT-IR (ATR) | Disappearance of the strong C=O stretching vibration of the carbamate at ~1680 cm⁻¹. Appearance of broad N-H stretching bands for the ammonium salts in the region of 3200-2500 cm⁻¹. |

| Mass Spectrometry (ESI+) | The mass spectrum should show the molecular ion peak corresponding to the free base of the product (C₆H₁₄N₂O) at m/z = 131.11 (M+H)⁺. |

| Melting Point | The product will have a distinct melting point, which is expected to be significantly different from the starting material. This can be compared to literature values if available, or used as a measure of purity. |

Troubleshooting and Scientific Insights

-

Incomplete Reaction: If reaction monitoring indicates the presence of starting material after 4 hours, an additional equivalent of the HCl/dioxane solution can be added, and the reaction can be stirred for a longer period. Gentle warming (to 40-50 °C) can also be considered, but with caution, to avoid dehydration of the tertiary alcohol.

-

Formation of Byproducts: If dehydration of the tertiary alcohol is observed (e.g., by the appearance of olefinic protons in the ¹H NMR spectrum), the reaction should be performed at a lower temperature or for a shorter duration.

-

Product Oiling Out: If the product does not precipitate as a solid upon the addition of diethyl ether, it may be "oiling out." This can sometimes be resolved by scratching the inside of the flask with a glass rod to induce crystallization, or by adding a small seed crystal if available. Alternatively, the solvent can be completely removed, and the residue triturated with a different non-polar solvent like hexane.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Boc deprotection of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably synthesize 4-aminomethyl-piperidin-4-ol dihydrochloride, a valuable intermediate for further synthetic transformations. The provided protocol, along with the troubleshooting guide, aims to empower scientists to achieve high yields and purity in this important synthetic step.

References

- Guan, T., W. Zhang, and X. Gong. "A Method for Preparing 4-Boc-aminopiperidine.

- Aouf, N.-E., et al.

-

"Advice on N-boc Deprotection in the Presence of Acid Sensitive Groups." Reddit, 2024, .

-

Awuah, S. G., and N. George. "Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." National Institutes of Health, 23 June 2020, .

-

"1-Boc-4-(aminomethyl)piperidine | Biochemical Reagent." MedChemExpress, . Accessed 26 Jan. 2026.

-

"Boc-Protected Amino Groups." Organic Chemistry Portal, . Accessed 26 Jan. 2026.

- Awuah, S. G., and N. George. "Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." RSC Publishing, 23 June 2020, pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob00977k.

-

"Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc)." BenchChem, . Accessed 26 Jan. 2026.

-

"(Fmoc-4-aminomethyl)piperidine Hydrochloride." Chem-Impex, . Accessed 26 Jan. 2026.

-

"Base-induced Side Reactions in Fmoc-solid Phase Peptide Synthesis: Minimization by Use of Piperazine as Nα-deprotection Reagent." ResearchGate, Jan. 2004, .

-

"Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis." BenchChem, . Accessed 26 Jan. 2026.

-

de Castro, S., et al. "A Practical, Catalytic and Selective Deprotection of a Boc Group in N,N'-diprotected Amines Using Iron(III)-catalysis." ResearchGate, Jan. 2017, .

- "4-(Aminomethyl)piperidine | C6H14N2 | CID 23527." PubChem, pubchem.ncbi.nlm.nih.gov/compound/4-_Aminomethyl_piperidine. Accessed 26 Jan. 2026.

- "Method for Preparing 4-piperidyl Piperidine." Google Patents, patents.google.com/patent/CN1583742A/en. Accessed 26 Jan. 2026.

-

"Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTEC, . Accessed 26 Jan. 2026.

-

"1-Boc-4-(aminomethyl)piperidine 97 144222-22-0." Sigma-Aldrich, . Accessed 26 Jan. 2026.

- Li, H., et al. "Facile Synthesis of 4-substituted-4-aminopiperidine Derivatives, the Key Building Block of Piperazine-based CCR5 Antagonists." PubMed, 1 July 2004, pubmed.ncbi.nlm.nih.gov/15203141/.

-

Góngora-Benítez, M., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" PMC, 28 Sept. 2018, .

- Ramalingam, A. "Synthesis and Crystallization Procedure of Piperidin-4-one and Its Derivatives: An Update." Chemical Review and Letters, vol. 4, no. 4, 2021, pp. 192-99.

-

Musumeci, D., et al. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." MDPI, 15 Dec. 2021, .

- Wang, G., et al. "Use of N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-mass Spectrometry." PubMed, 15 Aug. 2018, pubmed.ncbi.nlm.nih.gov/30012359/.

- "Method for Synthesizing 1-boc-4-aminopiperidine." Google Patents, patents.google.com/patent/CN104628627A/en. Accessed 26 Jan. 2026.

-

Awuah, S. G., and N. George. "Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride." Semantic Scholar, 23 June 2020, .

-

"Strange Boc Deprotection / Carbamoyl Chloride Synthesis Problem." ECHEMI, . Accessed 26 Jan. 2026.

-

"4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers." BenchChem, . Accessed 26 Jan. 2026.

-

"4-(N-Boc-amino)piperidine 96 73874-95-0." Sigma-Aldrich, . Accessed 26 Jan. 2026.

- "Synthesis of Piperidines Using Organometallic Chemistry." White Rose eTheses Online, etheses.whiterose.ac.uk/1287/1/uk_bl_ethos_441317.pdf. Accessed 26 Jan. 2026.

-

"A Side-reaction in the SPPS of Trp-containing Peptides." ResearchGate, Jan. 1996, .

-

"Boc Deprotection Mechanism - HCl." Common Organic Chemistry, . Accessed 26 Jan. 2026.

- Singh, N., et al. "Synthesis and Pharmacological Activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) Derivatives." PubMed, 15 Aug. 2008, pubmed.ncbi.nlm.nih.gov/18704655/.

-

"4-(Aminomethyl)piperidine 96 7144-05-0." Sigma-Aldrich, . Accessed 26 Jan. 2026.

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. scispace.com [scispace.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

Application Note & Protocol: A Facile One-Pot Synthesis of Spiro-Oxazolidinone Piperidine Derivatives from 4-Aminomethyl-1-Boc-piperidin-4-ol

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The development of efficient and modular methods for the synthesis of complex piperidine derivatives is therefore a critical endeavor in drug discovery.[1][3] This application note details a robust and high-yielding one-pot protocol for the synthesis of a novel spiro-oxazolidinone piperidine derivative starting from the readily available 4-Aminomethyl-1-Boc-piperidin-4-ol. Spirocyclic systems, particularly those incorporating the piperidine motif, are of increasing interest due to their conformational rigidity and three-dimensional complexity, which can lead to enhanced target affinity and improved pharmacokinetic properties.[4][5]

The described methodology leverages an intramolecular cyclization strategy, a powerful tool in heterocyclic synthesis, to construct the spiro-oxazolidinone core.[1] The reaction is mediated by 1,1'-carbonyldiimidazole (CDI), a versatile and safe reagent for the activation of hydroxyl groups and subsequent cyclization with proximal nucleophiles.[6][7][8][9] This one-pot approach offers significant advantages in terms of operational simplicity, reduced workup, and improved overall efficiency compared to multi-step synthetic sequences.

Reaction Mechanism: The Role of Carbonyldiimidazole in Spiro-Oxazolidinone Formation

The one-pot synthesis proceeds via a well-established mechanism involving the activation of the tertiary alcohol of 4-Aminomethyl-1-Boc-piperidin-4-ol by CDI, followed by an intramolecular nucleophilic attack by the primary amine.

The key steps are as follows:

-

Activation of the Tertiary Alcohol: 1,1'-Carbonyldiimidazole (CDI) acts as a carbonylating agent.[7][10] The lone pair of electrons on the oxygen of the tertiary alcohol in 4-Aminomethyl-1-Boc-piperidin-4-ol attacks one of the carbonyl carbons of CDI. This results in the formation of an imidazolylcarbonyl intermediate and the release of an imidazole molecule. This activation step is crucial as it transforms the poor leaving group (hydroxyl) into a highly reactive acylimidazole.

-

Intramolecular Nucleophilic Attack: The primary aminomethyl group, being a potent nucleophile, then attacks the activated carbonyl carbon of the imidazolylcarbonyl intermediate. This intramolecular cyclization is entropically favored due to the proximity of the reacting functional groups.[11]

-

Ring Closure and Elimination: The tetrahedral intermediate formed collapses, leading to the formation of the stable five-membered oxazolidinone ring and the elimination of a second molecule of imidazole. The final product is a spiro-oxazolidinone piperidine derivative.

The overall transformation is a clean and efficient process, driven by the formation of the thermodynamically stable oxazolidinone ring and the release of imidazole and carbon dioxide (if any unreacted CDI hydrolyzes).

Diagram of the Reaction Mechanism

Caption: Proposed reaction mechanism for the CDI-mediated one-pot synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the one-pot synthesis of the spiro-oxazolidinone piperidine derivative.

Materials and Reagents

| Reagent | Grade | Supplier |

| 4-Aminomethyl-1-Boc-piperidin-4-ol | ≥97% | Commercially available |

| 1,1'-Carbonyldiimidazole (CDI) | ≥97% | Commercially available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially available |

| Saturated aqueous sodium bicarbonate | Reagent grade | - |

| Brine | Reagent grade | - |

| Anhydrous magnesium sulfate | Reagent grade | - |

| Ethyl acetate | HPLC grade | - |

| Hexanes | HPLC grade | - |

Instrumentation

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Syringes and needles

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Flash chromatography system

Detailed Step-by-Step Protocol

-

Reaction Setup:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Aminomethyl-1-Boc-piperidin-4-ol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

-

Place the flask under an inert atmosphere of argon or nitrogen.

-

-

Addition of CDI:

-

In a separate, dry vial, weigh out 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).

-

Add the CDI portion-wise to the stirred solution of the starting material at room temperature over 5-10 minutes.

-

Note: A slight exotherm may be observed. The addition of CDI can also be performed at 0 °C to better control the reaction temperature.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate completion.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

A gradient elution system of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate) is typically effective for isolating the pure spiro-oxazolidinone piperidine derivative.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a white solid or a colorless oil.

-

Expected Yield and Characterization

Based on similar transformations, this one-pot synthesis is expected to provide the desired spiro-oxazolidinone piperidine derivative in high yield (typically >85%). The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Experimental Workflow Diagram

Caption: A streamlined workflow for the one-pot synthesis and purification.

Conclusion

This application note provides a comprehensive and practical guide for the one-pot synthesis of a spiro-oxazolidinone piperidine derivative from 4-Aminomethyl-1-Boc-piperidin-4-ol. The use of CDI as a cyclizing agent offers a mild and efficient method for the construction of this valuable heterocyclic scaffold. The described protocol is straightforward, high-yielding, and amenable to scale-up, making it a valuable tool for researchers in medicinal chemistry and drug development. The resulting spirocyclic piperidine can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

References

-

D. O. Tymoshenko, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

-

ResearchGate. (n.d.). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols. Retrieved from [Link]

-

Kurapati, S., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-enviromental and Engineering Promotion for Life Science, 12(11), 363-372. [Link]

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. [Link]

-

Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 7(6), 464-476. [Link]

-

Taylor & Francis Online. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

-

PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(21), 6615. [Link]

-

DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

-

ResearchGate. (2014). An efficient one-pot multi-component synthesis of highly functionalized piperidines. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 14(4), 1384-1392. [Link]

-

MDPI. (2019). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Catalysts, 9(11), 932. [Link]

-

ResearchGate. (2008). 1,1′-Carbonyldiimidazole (CDI). Retrieved from [Link]

-

Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

-

PubMed. (2016). Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][12][13]Triazolo[4,3-a]pyridines. Organic Letters, 18(4), 844-847. [Link]

-

PubMed. (2002). Parallel Synthesis of 1,2,4-oxadiazoles Using CDI Activation. Journal of Combinatorial Chemistry, 4(2), 179-183. [Link]

-

PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. bepls.com [bepls.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 8. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Functionalization of the Aminomethyl Group in 4-Aminomethyl-1-Boc-piperidin-4-ol

Introduction: The Strategic Importance of 4-Aminomethyl-1-Boc-piperidin-4-ol in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of clinically successful therapeutics.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric elements. Among the diverse array of functionalized piperidines, 4-Aminomethyl-1-Boc-piperidin-4-ol stands out as a particularly versatile building block.[3] This trifunctional molecule, featuring a Boc-protected secondary amine within the ring, a primary aminomethyl group, and a tertiary alcohol, offers a rich platform for the synthesis of complex molecular architectures.

The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial. It deactivates the ring nitrogen from participating in nucleophilic reactions, thereby directing functionalization to the exocyclic primary aminomethyl group.[4] The presence of the tertiary alcohol at the 4-position introduces an additional point of structural diversity and can influence the molecule's conformational preferences and hydrogen bonding capabilities.

This comprehensive guide provides detailed application notes and validated protocols for the selective functionalization of the primary aminomethyl group of 4-Aminomethyl-1-Boc-piperidin-4-ol. We will explore a range of essential transformations, including acylation, sulfonylation, reductive amination, and the formation of ureas and thioureas. For each reaction class, we will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the rationale for the selection of reagents and reaction conditions, with a particular emphasis on achieving chemoselectivity in the presence of the tertiary hydroxyl group.

Chemoselectivity: The Inherent Reactivity of the Aminomethyl Group

A key consideration when working with 4-Aminomethyl-1-Boc-piperidin-4-ol is the relative reactivity of the primary amine versus the tertiary alcohol. The primary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. In contrast, the tertiary alcohol is significantly less nucleophilic and more sterically hindered. This inherent difference in reactivity allows for highly chemoselective functionalization of the aminomethyl group without the need for protecting the hydroxyl group under the majority of standard reaction conditions.[5][6]

Acylation: Formation of Amide Bonds

The acylation of the aminomethyl group to form a stable amide bond is a fundamental transformation in drug development, enabling the introduction of a wide variety of substituents. This reaction is typically achieved by treating the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base.

Rationale for Experimental Choices

The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical to neutralize the acid generated during the reaction without competing with the primary amine as a nucleophile. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is often initiated at a lower temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: Acylation with an Acyl Chloride

Materials:

-

4-Aminomethyl-1-Boc-piperidin-4-ol

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Aminomethyl-1-Boc-piperidin-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.

Data Presentation: Acylation Reactions

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzoyl chloride | TEA | DCM | 0 to RT | 2-4 | 90-98 |

| Acetyl chloride | DIPEA | DCM | 0 to RT | 1-3 | 92-97 |

| Isobutyryl chloride | TEA | DCM | 0 to RT | 2-4 | 88-95 |

Experimental Workflow: Acylation

Caption: General workflow for the acylation of 4-Aminomethyl-1-Boc-piperidin-4-ol.

Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is another critical transformation, as this functional group is a key component of many antibacterial and diuretic drugs. The reaction involves the treatment of the primary amine with a sulfonyl chloride in the presence of a suitable base.

Rationale for Experimental Choices

Similar to acylation, a non-nucleophilic base is required to scavenge the generated HCl. Pyridine can serve as both the base and a catalyst in this reaction. The reaction is typically carried out in an aprotic solvent like DCM to ensure the solubility of the reactants and to prevent any unwanted side reactions with the solvent.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

Materials:

-

4-Aminomethyl-1-Boc-piperidin-4-ol

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-Aminomethyl-1-Boc-piperidin-4-ol (1.0 eq) in anhydrous DCM.

-

Add pyridine (2.0 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired sulfonamide.

Data Presentation: Sulfonylation Reactions

| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| p-Toluenesulfonyl chloride | Pyridine | DCM | 0 to RT | 12-18 | 85-95 |

| Methanesulfonyl chloride | TEA | DCM | 0 to RT | 4-6 | 88-96 |

| Benzenesulfonyl chloride | Pyridine | DCM | 0 to RT | 12-18 | 87-94 |

Experimental Workflow: Sulfonylation

Caption: General workflow for the sulfonylation of 4-Aminomethyl-1-Boc-piperidin-4-ol.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for the N-alkylation of amines.[7][8] It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine.

Rationale for Experimental Choices

The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation.[7] It is less reactive towards carbonyls than imines, allowing for the one-pot reaction to proceed efficiently. Dichloroethane (DCE) or methanol are commonly used as solvents. The inclusion of a small amount of acetic acid can catalyze the formation of the imine intermediate.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

-

4-Aminomethyl-1-Boc-piperidin-4-ol

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-Aminomethyl-1-Boc-piperidin-4-ol (1.0 eq) and the aldehyde (1.2 eq) in DCE, add a few drops of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the N-alkylated amine.

Data Presentation: Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzaldehyde | STAB | DCE | RT | 12-24 | 80-90 |

| Cyclohexanone | STAB | DCE | RT | 18-30 | 75-85 |

| Acetone | NaBH(OAc)₃ | MeOH | RT | 12-24 | 70-80 |

Experimental Workflow: Reductive Amination

Caption: General workflow for the reductive amination of 4-Aminomethyl-1-Boc-piperidin-4-ol.

Urea and Thiourea Formation

Urea and thiourea moieties are important hydrogen bond donors and acceptors and are frequently incorporated into bioactive molecules to enhance target binding.[9] These functional groups can be readily synthesized from the primary aminomethyl group of our substrate.

Rationale for Experimental Choices

The most direct method for urea formation is the reaction of the amine with an isocyanate. This reaction is typically fast and high-yielding, and it does not require a catalyst. For thiourea synthesis, an isothiocyanate is used in a similar fashion. Aprotic solvents such as THF or DCM are suitable for these reactions.

Experimental Protocol: Urea Formation with an Isocyanate

Materials:

-

4-Aminomethyl-1-Boc-piperidin-4-ol

-

Isocyanate (e.g., phenyl isocyanate)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-Aminomethyl-1-Boc-piperidin-4-ol (1.0 eq) in anhydrous THF.

-

Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-3 hours.

-

Monitor the reaction by TLC.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain the desired urea.

Data Presentation: Urea and Thiourea Formation

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenyl isocyanate | THF | RT | 1-3 | >95 |

| Ethyl isocyanate | DCM | RT | 1-3 | >95 |

| Phenyl isothiocyanate | THF | RT | 2-4 | >90 |

| Allyl isothiocyanate | DCM | RT | 2-4 | >90 |

Experimental Workflow: Urea/Thiourea Formation

Caption: General workflow for urea and thiourea formation.

Conclusion

4-Aminomethyl-1-Boc-piperidin-4-ol is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The protocols detailed in this guide provide robust and reliable methods for the selective functionalization of its primary aminomethyl group. The inherent chemoselectivity, driven by the greater nucleophilicity of the amine over the tertiary alcohol, allows for these transformations to be carried out efficiently and in high yields without the need for additional protecting group manipulations. These methodologies empower researchers and drug development professionals to readily access a diverse range of novel piperidine-based compounds for the exploration of new chemical space and the advancement of therapeutic discovery.

References

-

Watson, P. S., Jiang, B., & Scott, B. (2021). The piperidine motif in the design of potent, selective, and bioavailable kinase inhibitors. Journal of Medicinal Chemistry, 64(15), 11087-11133. [Link]

-

Lenci, E., & Trabocchi, A. (2020). The piperidine scaffold in drug discovery. Pharmaceuticals, 13(4), 72. [Link]

-

PubChem. (n.d.). tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Patil, V. D., & Meshram, G. A. (2014). Chemoselective acylation of amines, alcohols and phenols using magnesium chloride under solvent free condition. Trade Science Inc.[Link]

-

Gunanathan, C., & Shaik, S. (2005). Chemoselective N-acylation of amino alcohols. The Journal of Organic Chemistry, 70(10), 3950-3953. [Link]

-

Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(6), 1627. [Link]

Sources

- 1. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 2. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 5. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Addressing steric hindrance in 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride reactions

Welcome to the technical support center for 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The unique structural features of this molecule, particularly the quaternary center at the 4-position, can present significant challenges due to steric hindrance. This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

Understanding the Challenge: The Impact of Steric Hindrance

The primary challenge in reacting with 4-Aminomethyl-1-Boc-piperidin-4-ol stems from the steric congestion around the primary aminomethyl group. This is not just a simple primary amine; it is flanked by a bulky piperidine ring, which is further encumbered by a large tert-butoxycarbonyl (Boc) protecting group and a tertiary hydroxyl group at the C4 position.

Caption: Steric hindrance around the aminomethyl group.

This crowded environment can significantly slow down or completely inhibit reactions at the primary amine by physically blocking the approach of reagents. This guide will address how to overcome these steric barriers.

Frequently Asked Questions & Troubleshooting Guides

Pre-Reaction Setup

Question 1: My reaction is not starting. Have I correctly prepared the starting material?

Answer: A common and critical oversight is the failure to neutralize the hydrochloride salt. 4-Aminomethyl-1-Boc-piperidin-4-ol is often supplied as a hydrochloride salt for stability and ease of handling. In this form, the primary amine is protonated (R-CH₂NH₃⁺Cl⁻) and is not nucleophilic .

Troubleshooting Steps:

-

Neutralization is Mandatory: Before attempting any reaction at the primary amine (e.g., acylation, alkylation, reductive amination), you must convert the hydrochloride salt to the free amine (R-CH₂NH₂).

-

Protocol for Neutralization:

-

Dissolve the hydrochloride salt in a suitable aqueous or biphasic system (e.g., water/DCM or water/EtOAc).

-

Cool the solution in an ice bath.

-

Slowly add a base such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute (1-2 M) sodium hydroxide (NaOH) solution until the pH of the aqueous layer is basic (pH 9-11).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

-

Verification: The resulting free base should be used immediately. Do not assume the neutralization was successful without verification. An impure or still-protonated starting material is a primary cause of reaction failure.

Amide Coupling (Acylation) Reactions

Question 2: My amide coupling reaction has a very low yield or fails completely when using standard coupling reagents like EDC/HOBt or DCC. What is going wrong?

Answer: The low reactivity is almost certainly due to the steric hindrance around the primary amine, which prevents the activated carboxylic acid from approaching the nucleophile effectively. Standard coupling reagents like carbodiimides often form activated species (e.g., O-acylisourea intermediates) that are themselves bulky, exacerbating the steric clash.

Core Causality: The slow nucleophilic attack of the hindered amine onto the activated carboxylate leads to decomposition of the activated species or other side reactions, resulting in low yields.[1]

Caption: Troubleshooting workflow for failed amide coupling.

Troubleshooting Strategies & Protocols:

Strategy 1: Employ More Powerful Coupling Reagents

Uronium/aminium and phosphonium-based coupling reagents are specifically designed to be more reactive and are often effective for sterically hindered couplings.[2] They generate highly reactive activated esters (e.g., OAt or OBt esters) that can react more readily with the hindered amine.

| Coupling Reagent | Class | Key Advantages & Considerations |

| HATU | Uronium/Aminium | Forms highly reactive OAt esters. Often the first choice for difficult couplings. |

| HCTU | Uronium/Aminium | Forms 6-Cl-OBt esters, which are more reactive than OBt esters. A very efficient and cost-effective alternative to HATU. |

| COMU | Uronium/Aminium | Generates Oxyma-based active esters. Known for high efficiency and reduced risk of side reactions. Byproducts are water-soluble, simplifying workup.[3] |

| PyAOP/PyBOP | Phosphonium | Highly effective but may be more expensive. Byproducts can sometimes complicate purification. |

Experimental Protocol: General Procedure for HATU Coupling

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0-1.2 eq) and HATU (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 3.0-4.0 eq). Stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.

-

Add a solution of the free-base 4-Aminomethyl-1-Boc-piperidin-4-ol (1.0 eq) in the same solvent.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

Strategy 2: Increase Reaction Temperature with Microwave Irradiation

For particularly challenging couplings, thermal energy can help overcome the activation barrier. Microwave-assisted synthesis is highly effective for this purpose, as it can rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields.[4][5]

Strategy 3: Convert the Carboxylic Acid to an Acyl Fluoride

Acyl fluorides are relatively stable but highly reactive acylating agents that are small in size, minimizing steric repulsion during the nucleophilic attack. This can be an excellent strategy when even the most potent coupling reagents fail. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this transformation.

Reductive Amination

Question 3: I am attempting a reductive amination with an aldehyde/ketone, but the reaction is slow and I observe significant amounts of unreacted starting material.

Answer: The initial formation of the imine (or enamine) intermediate is often the rate-limiting step in reductive aminations, and this is exacerbated by steric hindrance. The crowded nature of the amine can disfavor the condensation reaction.

Troubleshooting Strategies & Protocols:

Strategy 1: Choice of Reducing Agent and Reaction Conditions

-

For Hindered Systems: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for challenging reductive aminations. It is milder and more selective than sodium cyanoborohydride (NaBH₃CN) and can be used in a one-pot procedure without the need to isolate the imine.

-

pH Control: The reaction is highly pH-dependent. An optimal pH of 5-6 is typically required to facilitate both imine formation (which is acid-catalyzed) and to ensure the amine is sufficiently nucleophilic. Adding acetic acid as a catalyst is common.

-

Water Scavenging: The formation of the imine intermediate releases water. For sluggish reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can drive the equilibrium towards the imine, thereby increasing the overall reaction rate.

Experimental Protocol: One-Pot Reductive Amination using STAB

-

Dissolve the free-base 4-Aminomethyl-1-Boc-piperidin-4-ol (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add acetic acid (1.1 eq) to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.

-

Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, dry, and concentrate.

Potential Side Reactions

Question 4: Are there any potential side reactions involving the tertiary hydroxyl group?

Answer: Under strongly acidic or highly activating conditions, the tertiary alcohol at the C4 position could potentially undergo side reactions.

-

Elimination: Under harsh acidic conditions and heat, there is a possibility of dehydration to form an alkene. This is generally unlikely under standard coupling or reductive amination conditions but should be considered if you are performing subsequent steps that involve strong acids (e.g., Boc deprotection with TFA at elevated temperatures).

-

Acylation: While the primary amine is significantly more nucleophilic, under forcing acylation conditions with a large excess of a highly reactive acylating agent (like an acyl chloride without a scavenger base), there is a small possibility of O-acylation at the tertiary alcohol. This is typically a minor pathway and can be suppressed by controlling stoichiometry and using appropriate bases.

References

- Bode, J. W. (2006). Practical Amide Synthesis: A User's Guide. Chimia, 60(5), 274-279.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

- Baxendale, I. R., et al. (2010). Microwave-assisted synthesis as a tool for modern drug discovery. In Microwaves in Organic Synthesis (pp. 389-442). Wiley-VCH.

-

Lardi, G., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1802. [Link]

-

Bode, J. W., et al. (2015). The Synthesis of Sterically Hindered Amides. Chimia, 69(9), 527-531. [Link]

Sources

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Aminomethyl-1-Boc-piperidin-4-ol Hydrochloride by HPLC

This guide provides an in-depth technical comparison of methodologies for the purity analysis of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers a detailed, validated High-Performance Liquid Chromatography (HPLC) protocol, and compares its performance against viable analytical alternatives.

Introduction: The Importance of Purity for a Key Building Block

This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its piperidine core is a common scaffold in many pharmaceutical agents, and the orthogonal protecting groups (Boc and a primary amine salt) allow for selective, sequential chemical modifications. Given its role as a precursor, the purity of this intermediate is paramount. The presence of structural analogs, starting material residues, or degradation products can have significant downstream consequences, impacting reaction yields, introducing impurities into the final active pharmaceutical ingredient (API), and potentially altering biological activity or toxicity profiles. Therefore, a robust, accurate, and precise analytical method for purity determination is not just a quality control measure but a critical component of the development workflow.

The Analytical Challenge: Navigating High Polarity

The chemical structure of this compound presents a distinct challenge for conventional analytical techniques, particularly standard reversed-phase HPLC. The molecule possesses multiple hydrophilic centers: a primary amine (as a hydrochloride salt), a tertiary alcohol, and a carbamate. These features result in high polarity and excellent water solubility.

When analyzed using traditional reversed-phase columns (e.g., C18, C8), which separate compounds based on hydrophobicity, this analyte exhibits minimal retention.[1] It tends to elute at or very near the solvent front (void volume), co-eluting with other polar impurities and making accurate quantification impossible.[2][3] This necessitates a more sophisticated chromatographic approach to achieve adequate retention and separation.

Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

To overcome the challenge of poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended methodology. HILIC provides an effective alternative for separating highly polar and hydrophilic compounds.[4]

The Principle of HILIC Separation

HILIC utilizes a polar stationary phase (such as bare silica, or phases bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6] The separation mechanism is primarily based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. More polar analytes partition more readily into the aqueous layer, leading to stronger retention.

Caption: HILIC mechanism showing analyte partitioning into the water layer on the polar stationary phase.

Causality Behind Experimental Choices:

-

Stationary Phase Selection: An amide-bonded or bare silica HILIC column is an excellent starting point. Amide phases offer robust performance and unique selectivity for polar compounds, while silica provides strong retention for basic amines.[6][7] The choice is driven by the need for a hydrophilic surface to establish the crucial water layer for partitioning.

-

Mobile Phase Composition: A high percentage of acetonitrile (e.g., >80%) is used to minimize the elution strength and promote retention.[4] The aqueous component contains a buffer, such as ammonium formate or ammonium acetate. This is critical for two reasons: 1) it maintains a consistent pH, which controls the ionization state of the primary amine and residual silanols on the column, ensuring reproducible retention times and good peak shape, and 2) the salt ions facilitate the formation of the aqueous layer on the stationary phase.

-

Detector: UV detection at a low wavelength (e.g., 200-215 nm) is required. The Boc-protecting group offers some chromophoric activity, but the molecule lacks a strong UV-absorbing moiety, necessitating detection at the lower end of the UV spectrum where the carbamate bond absorbs.

Experimental Protocol: HPLC-UV Purity Analysis (HILIC)

This protocol is a self-validating system when executed in conjunction with the validation parameters outlined in the subsequent section.

1. Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

-

HILIC Column: e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: Acetonitrile:Water (90:10 v/v).

-

Reference Standard: this compound of known purity.

-

Sample: Test batch of this compound.

2. Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 2 µL

-

Detection Wavelength: 205 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve 0.0 5.0 95.0 Initial 1.0 5.0 95.0 Linear 8.0 30.0 70.0 Linear 8.1 5.0 95.0 Linear | 10.0 | 5.0 | 95.0 | Linear |

3. Sample Preparation:

-

Reference Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of sample diluent to achieve a concentration of ~1.0 mg/mL.

-

Sample Solution: Prepare the test sample in the same manner as the reference standard.

-

Working Solutions: Further dilute the stock solutions with the sample diluent as required for validation experiments (e.g., for linearity and LOQ determination).

4. Analysis and Calculation:

-

Inject the blank (diluent), followed by replicate injections of the reference standard and sample solutions.

-

Identify the main peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the purity by area percent normalization:

-

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

-

Ensuring Trustworthiness: A Validated System

To be considered trustworthy and reliable, this HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1) and the newer Q2(R2).[8][9] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10][11]

Caption: Workflow for HPLC method validation according to ICH guidelines.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is confirmed by analyzing a placebo, spiked samples, and stress-degraded samples to ensure no interference with the main peak.

-

Linearity & Range: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is typically assessed over a range of 80-120% of the target concentration for the assay.[12]

-

Accuracy: The closeness of test results to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix. The ICH recommends a minimum of nine determinations over at least three concentration levels.[10]

-

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is crucial for the quantification of impurities.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Comparison with Alternative Analytical Techniques

While HILIC-HPLC is the recommended approach for routine quality control, other techniques can provide complementary information. The choice of method depends on the specific analytical need, from routine purity checks to structural elucidation of unknown impurities.[13]

| Feature | HPLC (HILIC) | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) | NMR Spectroscopy |

| Principle | Partitioning based on polarity in a liquid mobile phase.[4] | Partitioning based on hydrophobicity in a liquid mobile phase.[1] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[14] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |

| Suitability for Analyte | Excellent. Ideal for retaining and separating this highly polar compound. | Poor. Requires derivatization or difficult-to-use ion-pairing agents to achieve retention.[2] | Poor. Analyte is non-volatile and thermally labile; requires chemical derivatization to increase volatility, adding complexity.[13] | Good. Provides detailed structural information and can be used for quantitative purity assessment (qNMR) without needing reference standards for impurities. |

| Sensitivity | High (ng to pg level). | High (ng to pg level). | Very High (pg to fg level), but analyte-dependent. | Lower than chromatographic methods for trace impurity detection. |

| Precision | High (<1% RSD typical). | High (<1% RSD typical). | High (<2% RSD typical). | Moderate (qNMR precision is typically 1-3% RSD). |

| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; may require complex buffer preparation for ion-pairing. | Complex; requires derivatization of polar functional groups (-OH, -NH2). | Simple dissolution in a deuterated solvent. |

| Primary Use Case | Routine purity testing, impurity profiling, and quality control. | Not recommended for this analyte. | Analysis of volatile impurities or starting materials. | Structural confirmation, identification of unknown impurities, and absolute quantification (qNMR). |

Conclusion